2-Bromopyridine-3-sulfinic acid
Description
2-Bromopyridine-3-sulfinic acid is a brominated pyridine derivative featuring a sulfinic acid (-SO₂H) functional group at the 3-position of the pyridine ring. These analogs differ primarily in their functional groups, which dictate their physical properties, reactivity, and biological activities.
Properties
Molecular Formula |
C5H4BrNO2S |
|---|---|
Molecular Weight |
222.06 g/mol |
IUPAC Name |
2-bromopyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9) |
InChI Key |
XNZBSPQVHPYGBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-aminopyridine using hydrobromic acid and bromine, followed by diazotization and subsequent sulfonation . The reaction conditions often require low temperatures to control the reactivity of the intermediates and ensure high yields.
Industrial Production Methods
Industrial production of 2-Bromopyridine-3-sulfinic acid may involve large-scale bromination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-3-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium amide or thiols are employed under basic conditions.
Major Products
Oxidation: 2-Bromopyridine-3-sulfonic acid.
Reduction: 2-Pyridyl-3-sulfinic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromopyridine-3-sulfinic acid involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the second position is highly reactive and can undergo nucleophilic substitution reactions, while the sulfinic acid group can participate in redox reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on bromopyridine derivatives with substituents at the 2- and 3-positions, emphasizing differences in functional groups, molecular properties, and applications.
Structural and Molecular Comparisons
†Calculated based on molecular formula.
Functional Group Reactivity
Methyl Group (2-Bromo-3-methylpyridine):
The methyl substituent enhances lipophilicity, making the compound suitable for hydrophobic environments in Suzuki-Miyaura cross-coupling reactions . Its electron-donating nature may slightly deactivate the pyridine ring toward electrophilic substitution.Hydroxyl Group (2-Bromo-3-hydroxypyridine):
The hydroxyl group introduces polarity and hydrogen-bonding capability, facilitating its use in coordination chemistry (e.g., metal-organic frameworks) or as a precursor for functionalized heterocycles. However, the -OH group may also increase susceptibility to oxidation .Carboxylic Acid (2-Bromopyridine-3-carboxylic Acid):
The carboxylic acid group confers acidity (pKa ~2–3) and enables salt formation, enhancing solubility in aqueous media. highlights its anti-mycobacterial activity, likely due to interactions with bacterial enzymes via hydrogen bonding or ionic interactions .Sulfinic Acid (2-Bromopyridine-3-sulfinic Acid): Sulfinic acids are weaker acids than sulfonic acids but stronger than carboxylic acids (pKa ~1–2). The -SO₂H group can act as a reducing agent or participate in electrophilic substitution reactions. While direct data is lacking, analogous sulfinic acids are used in asymmetric synthesis and catalysis.
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